Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Overview
Description
Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their wide range of biological activities and are used in various medicinal applications. The compound features a benzimidazole ring attached to a 2-methyl-3-nitrophenyl group through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methyl-3-nitrobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Lewis acids or transition metal complexes are commonly employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: N-oxides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: Lacks the nitro group, resulting in different biological activities.
3-Nitrobenzimidazole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYJQQDNEQYZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320035 | |
Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314022-87-2 | |
Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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